2-Phenylbicyclo[3.2.0]heptan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylbicyclo[320]heptan-2-ol is a bicyclic compound characterized by a phenyl group attached to a bicycloheptane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbicyclo[3.2.0]heptan-2-ol can be achieved through several methods. One common approach involves the cycloaddition reaction of 1,6-heptadienes to form the bicyclo[3.2.0]heptane core . This reaction can be catalyzed by photocatalysts under specific conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized catalysts and reaction conditions. The process is designed to maximize efficiency and minimize by-products, ensuring a high-purity final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylbicyclo[3.2.0]heptan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phenyl group and the bicyclic structure.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2-Phenylbicyclo[3.2.0]heptan-2-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Phenylbicyclo[3.2.0]heptan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,6-Dimethyl-2-methylenebicyclo[3.2.0]heptan-3-ol
- rac-(1R,2S,4S,7R)-2-phenylbicyclo[2.2.1]heptan-7-ol
- 2-Phenylbicyclo[2.2.1]heptan-2-ol
Uniqueness
2-Phenylbicyclo[3.2.0]heptan-2-ol is unique due to its specific bicyclic structure and the presence of a phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
656259-95-9 |
---|---|
Molekularformel |
C13H16O |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
2-phenylbicyclo[3.2.0]heptan-2-ol |
InChI |
InChI=1S/C13H16O/c14-13(11-4-2-1-3-5-11)9-8-10-6-7-12(10)13/h1-5,10,12,14H,6-9H2 |
InChI-Schlüssel |
BOQSOVAQDVHVQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C1CCC2(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.